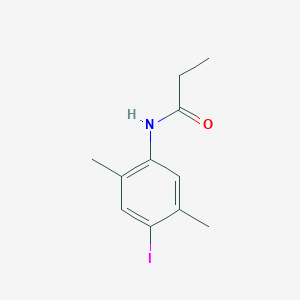![molecular formula C21H22FN5O2S B301651 N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is a chemical compound that belongs to the class of triazolobenzamides. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, pain, and fever. By inhibiting the activity of COX-2 enzyme, N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, this compound has been shown to have antitumor activity, which can help to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has several advantages for lab experiments. This compound is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is highly toxic and requires special handling procedures. In addition, this compound is expensive and may not be readily available in large quantities.
Orientations Futures
There are several future directions for the study of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide. One direction is to study the potential use of this compound in the treatment of cancer. Another direction is to study the potential use of this compound in the treatment of diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
The synthesis of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form N-(2-fluorophenyl)-2-oxoethyl acetamide. The second step involves the reaction of N-(2-fluorophenyl)-2-oxoethyl acetamide with thioacetic acid to form N-(2-fluorophenyl)-2-oxoethylthioacetamide. The third step involves the reaction of N-(2-fluorophenyl)-2-oxoethylthioacetamide with 4-methyl-4H-1,2,4-triazole-3-thiol to form N-[5-(2-fluorophenylamino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of N-[5-(2-fluorophenylamino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazole-3-thiol with 4-methylbenzoyl chloride to form N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide.
Applications De Recherche Scientifique
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
Nom du produit |
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide |
|---|---|
Formule moléculaire |
C21H22FN5O2S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H22FN5O2S/c1-13-8-10-15(11-9-13)20(29)23-14(2)19-25-26-21(27(19)3)30-12-18(28)24-17-7-5-4-6-16(17)22/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
Clé InChI |
UPVCSBYISGUQDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)

![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)

![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)